molecular formula C8H10Cl2N2S B1393468 2-Methyl-benzothiazol-6-ylamine dihydrochloride CAS No. 1217094-13-7

2-Methyl-benzothiazol-6-ylamine dihydrochloride

Cat. No.: B1393468
CAS No.: 1217094-13-7
M. Wt: 237.15 g/mol
InChI Key: OAFPZCQQMXYSFX-UHFFFAOYSA-N
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Description

2-Methyl-benzothiazol-6-ylamine dihydrochloride is a chemical compound with the molecular formula C8H10Cl2N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-benzothiazol-6-ylamine dihydrochloride typically involves the reaction of 2-methylbenzothiazole with amine reagents under specific conditions. One common method includes the following steps:

    Starting Material: 2-Methylbenzothiazole.

    Reagent: Ammonia or an amine derivative.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.

    Product Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-benzothiazol-6-ylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

2-Methyl-benzothiazol-6-ylamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-benzothiazol-6-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: A closely related compound with similar structural features.

    Benzothiazole: The parent compound from which 2-Methyl-benzothiazol-6-ylamine dihydrochloride is derived.

    2-Methylbenzothiazole: Another derivative with a methyl group at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-methyl-1,3-benzothiazol-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h2-4H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFPZCQQMXYSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 2
2-Methyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 3
2-Methyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 4
2-Methyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 5
2-Methyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 6
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Reactant of Route 6
2-Methyl-benzothiazol-6-ylamine dihydrochloride

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